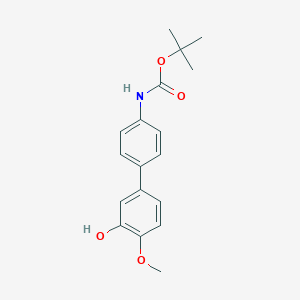![molecular formula C17H19NO4S B6380507 2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261941-70-1](/img/structure/B6380507.png)
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (M5PPSP-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 518.6 g/mol and a melting point of 154-155°C. M5PPSP-95 has a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides in the liver. It has also been used as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). In addition, it has been used to study the effects of oxidative stress on the cell cycle and apoptosis.
Wirkmechanismus
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% inhibits the activity of the enzymes DGAT and PDE4 by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thus inhibiting their activity.
Biochemical and Physiological Effects
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to inhibit the synthesis of triglycerides in the liver, as well as the breakdown of cAMP. It has also been shown to reduce oxidative stress in cells, and to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound is relatively insoluble in water, making it difficult to prepare solutions for use in experiments.
Zukünftige Richtungen
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could be used in further studies of the effects of oxidative stress on the cell cycle and apoptosis. Additionally, it could be used to study the effects of DGAT and PDE4 inhibition on other biochemical processes, such as fatty acid synthesis and cAMP metabolism. It could also be used in studies of other diseases and conditions involving DGAT and PDE4 inhibition, such as diabetes and obesity. Finally, it could be used in studies of the effects of DGAT and PDE4 inhibitors on drug metabolism, as well as in the development of new drugs targeting these enzymes.
Synthesemethoden
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized from the reaction of 4-methoxy-2-methylphenol and 3-(pyrrolidinylsulfonyl)phenol. This reaction is typically conducted in a basic, aqueous solution at a temperature of 80°C. The reaction is complete after 20-30 minutes, and the product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
2-methoxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-17-8-7-14(12-16(17)19)13-5-4-6-15(11-13)23(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYCKEOUGJAINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685806 |
Source


|
| Record name | 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261941-70-1 |
Source


|
| Record name | 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

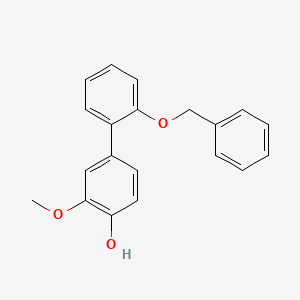


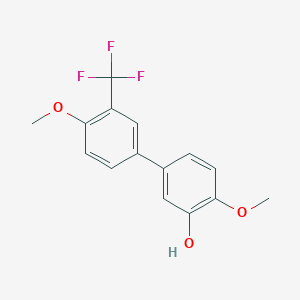
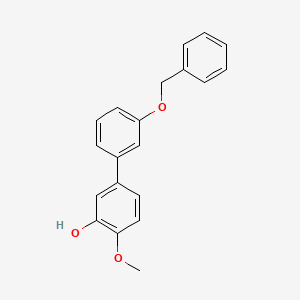
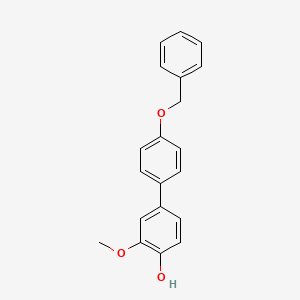


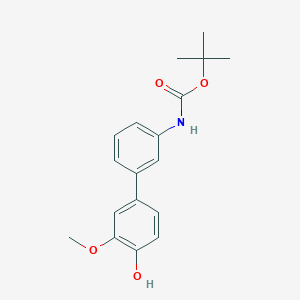
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)


![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
